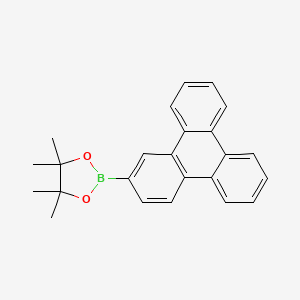

4,4,5,5-Tetramethyl-2-(triphenylen-2-yl)-1,3,2-dioxaborolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-triphenylen-2-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23BO2/c1-23(2)24(3,4)27-25(26-23)16-13-14-21-19-11-6-5-9-17(19)18-10-7-8-12-20(18)22(21)15-16/h5-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLBBSLCTFTKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890042-13-4 | |

| Record name | 4,4,5,5-tetramethyl-2-(triphenylen-2-yl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of 4,4,5,5-tetramethyl-2-(triphenylen-2-yl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Organic Electronics

Welcome to a comprehensive exploration of 4,4,5,5-tetramethyl-2-(triphenylen-2-yl)-1,3,2-dioxaborolane, a molecule of significant interest in the landscape of organic electronics and materials science. As a Senior Application Scientist, my goal is to provide you with a guide that is not only technically precise but also rich with practical insights. This document will delve into the core photophysical characteristics of this compound, underpinned by the principles of scientific integrity and supported by established experimental methodologies. We will explore not just the "what" but the "why" behind its properties and the techniques used to measure them.

Introduction: The Significance of a Triphenylene-Boronate Ester

This compound, hereafter referred to as TPE-pin, is a specialized organoboron compound that has emerged as a crucial building block in the synthesis of advanced organic materials. Its structure marries a rigid, electron-rich triphenylene core with a versatile pinacolborane functional group. This unique combination makes it a valuable intermediate, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). The triphenylene moiety is known for its high thermal stability and excellent electron-transporting capabilities, which are critical for enhancing the efficiency and longevity of OLED devices.[1] The pinacolborane group, a stable and easily handled boronic ester, facilitates its use in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling, allowing for the construction of complex, high-performance organic molecules.[2][3]

While TPE-pin is primarily a synthetic intermediate, understanding its intrinsic photophysical properties is paramount for predicting and fine-tuning the characteristics of the final materials it helps to create. This guide will provide a detailed overview of these properties, the experimental workflows to characterize them, and the underlying scientific principles.

Core Photophysical Properties: A Theoretical and Comparative Analysis

Direct, comprehensive experimental data on the photophysical properties of neat this compound is not extensively detailed in publicly available literature, as it is most often used as a precursor. However, by examining the well-established properties of its constituent parts—the triphenylene chromophore and related organoboron compounds—we can construct a robust theoretical and comparative profile.

Absorption and Emission Characteristics

The electronic absorption and emission spectra of TPE-pin are expected to be dominated by the triphenylene core. Triphenylene, a polycyclic aromatic hydrocarbon, typically exhibits structured absorption bands in the ultraviolet (UV) region, corresponding to π-π* transitions. The emission spectrum of triphenylene-based molecules is often characterized by blue fluorescence. For triphenylene derivatives used in OLEDs, these emissions are sought after for their high color purity.[4]

Table 1: Expected Photophysical Properties of TPE-pin (Comparative)

| Property | Expected Range/Characteristic | Rationale and Comparative Compounds |

| Absorption Maxima (λabs) | ~300 - 350 nm | Based on the UV absorption of the triphenylene core. |

| Emission Maxima (λem) | ~350 - 450 nm | Typically in the blue region for triphenylene-based fluorophores.[4] |

| Stokes Shift | Small to moderate | Characteristic of rigid aromatic systems. |

| Molar Absorptivity (ε) | High (104 - 105 M-1cm-1) | Typical for π-conjugated aromatic systems. |

Quantum Yield and Excited-State Lifetime

The photoluminescence quantum yield (ΦPL) is a critical measure of a molecule's emission efficiency, representing the ratio of photons emitted to photons absorbed. For molecules intended as building blocks for emitters, a high quantum yield is desirable. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

Experimental Workflows for Photophysical Characterization

To empirically determine the photophysical properties of TPE-pin, a series of standardized spectroscopic techniques would be employed. The following protocols are based on established best practices for the characterization of OLED materials.

UV-Visible Absorption and Photoluminescence Spectroscopy

This is the foundational experiment to determine the absorption and emission profiles of the compound.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of TPE-pin (e.g., 10-5 to 10-6 M) in a spectroscopic grade solvent such as dichloromethane or toluene.

-

Absorption Measurement: Record the UV-Visible absorption spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference.

-

Emission Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λabs,max) and record the emission spectrum.

-

Data Analysis: Identify the absorption and emission maxima (λabs,max and λem,max) and calculate the Stokes shift.

Caption: Workflow for Absorption and Emission Spectroscopy.

Photoluminescence Quantum Yield (PLQY) Determination

The relative method, using a well-characterized standard, is a common and reliable approach for determining the PLQY.

Experimental Protocol:

-

Standard Selection: Choose a quantum yield standard with absorption and emission in a similar spectral region to TPE-pin (e.g., quinine sulfate in 0.1 M H2SO4 for blue emitters).

-

Absorbance Matching: Prepare solutions of the sample and the standard with matched absorbances at the excitation wavelength (typically < 0.1 to minimize inner filter effects).

-

Spectra Acquisition: Record the emission spectra and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculation: The quantum yield is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

Where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Caption: Workflow for Relative PLQY Measurement.

Excited-State Lifetime Measurement

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.

Experimental Protocol:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) and a sensitive, high-speed detector.

-

Sample Preparation: Use a dilute solution of TPE-pin to avoid concentration quenching.

-

Data Acquisition: Excite the sample with the pulsed laser and measure the time delay between the excitation pulse and the detection of the first emitted photon. Repeat this process millions of times to build a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to extract the excited-state lifetime (τ).

Structure-Property Relationships: The Role of the Boronate Ester

The presence of the pinacolborane group is not expected to significantly alter the fundamental absorption and emission properties of the triphenylene core, as it is not directly in the main conjugation pathway. However, the boron atom can influence the electronic properties of the molecule. The empty p-orbital on the boron atom can lead to some degree of electron delocalization, potentially causing subtle shifts in the energy levels compared to an unsubstituted triphenylene. This effect is generally more pronounced in three-coordinate organoboron compounds where the boron is directly integrated into the π-system.[6]

The primary role of the boronate ester in this context is to provide a reactive handle for further synthesis, enabling the incorporation of the desirable triphenylene unit into larger, more complex molecular architectures for OLED applications.[2]

Conclusion and Future Outlook

This compound stands as a testament to the elegant design of molecular building blocks for advanced materials. While its own photophysical properties are of academic interest, its true value lies in its role as a precursor to high-performance materials for organic electronics. The triphenylene core imparts the essential characteristics of thermal stability and efficient electron transport, while the pinacolborane group offers the synthetic versatility required for modern materials development.

Future research will likely continue to leverage this and similar intermediates to construct novel emitters and host materials with tailored properties for next-generation displays and lighting. A detailed photophysical characterization of TPE-pin itself would be a valuable contribution to the field, providing a more precise baseline for the rational design of new materials.

References

- 1. Photophysical and anion sensing properties of a triphenylamine–dioxaborinine trimeric compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 890042-13-4 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

synthesis and characterization of triphenylene boronic acid pinacol ester

An In-depth Technical Guide to the Synthesis and Characterization of Triphenylene Boronic Acid Pinacol Ester

Authored by a Senior Application Scientist

Abstract

Triphenylene, a highly symmetric polycyclic aromatic hydrocarbon (PAH), forms the core of numerous advanced materials, from discotic liquid crystals to organic light-emitting diodes (OLEDs).[1] Its rigid, planar structure and unique electronic properties make it a prized scaffold in materials science and medicinal chemistry.[2][3] The functionalization of this core with reactive moieties is paramount for its integration into more complex architectures. Among the most versatile functional groups in modern organic synthesis is the boronic acid pinacol ester. This group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds.[2][4]

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of triphenylene boronic acid pinacol ester. We delve into the mechanistic rationale behind preferred synthetic routes, offer detailed, field-tested protocols, and outline the analytical techniques required to verify the structure and purity of the final product. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this essential molecular building block.

The Strategic Importance of the Pinacol Ester

While boronic acids are the direct participants in the Suzuki-Miyaura catalytic cycle, their pinacol ester derivatives are often preferred in synthesis for several practical reasons. The pinacol group sterically protects the boron center, rendering the compound significantly more stable and less prone to side reactions like protodeboronation or the formation of trimeric boroxines.[5][6] This enhanced stability simplifies handling, purification, and storage, ensuring greater reproducibility in synthetic applications.[2] The pinacol esters are generally less polar than their corresponding free acids, which improves their solubility in organic solvents and facilitates chromatographic purification.[7][8]

Synthetic Pathways to Triphenylene Boronic Acid Pinacol Ester

The synthesis of the target molecule can be approached from two main strategic directions: (A) constructing the triphenylene core with the boronic ester already incorporated into a precursor, or (B) functionalizing a pre-formed triphenylene molecule. The most robust and widely applicable method involves the palladium-catalyzed borylation of a halogenated triphenylene.

Preferred Route: Miyaura Borylation of 2-Bromotriphenylene

This method stands out for its high efficiency, functional group tolerance, and the commercial availability of the starting materials. The reaction involves a palladium-catalyzed cross-coupling between a halo-aromatic (2-bromotriphenylene) and a boron source, typically bis(pinacolato)diboron (B₂pin₂).

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of 2-bromotriphenylene. This is followed by transmetalation with the diboron reagent, facilitated by a base (e.g., potassium acetate). The final step is reductive elimination, which releases the desired triphenylene boronic acid pinacol ester and regenerates the Pd(0) catalyst to continue the cycle. The choice of ligand (e.g., dppf) is critical for stabilizing the palladium intermediates and promoting efficient reductive elimination.

Figure 1: General workflow for the Miyaura borylation of 2-bromotriphenylene.

Detailed Experimental Protocol: Miyaura Borylation

Materials:

-

2-Bromotriphenylene (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 - 0.05 equiv)

-

Potassium Acetate (KOAc), anhydrous (3.0 equiv)

-

1,4-Dioxane, anhydrous

Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 2-bromotriphenylene, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

-

Degassing: Degas the reaction mixture by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting 2-bromotriphenylene is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: After filtering off the drying agent, concentrate the solution to yield the crude product. Purify by flash column chromatography on silica gel.

Purification: A Critical Step

The purification of boronic esters requires careful consideration to prevent hydrolysis back to the boronic acid.[8] While standard silica gel chromatography is often effective, prolonged exposure or the use of protic solvents can lead to product degradation.[9]

Protocol: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh). For particularly sensitive substrates, the silica can be pre-treated by slurrying it in the mobile phase containing 1% triethylamine to neutralize acidic sites, or by using silica gel impregnated with boric acid.[9]

-

Mobile Phase: A non-polar/polar solvent gradient, typically starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 10%). The optimal gradient should be determined by TLC analysis.

-

Procedure:

-

Dry-load the crude product onto a small amount of silica gel.

-

Apply the sample to the top of the prepared column.

-

Elute the column with the determined solvent gradient.

-

Collect fractions and analyze by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified triphenylene boronic acid pinacol ester, typically as a white or off-white solid.

-

Figure 2: Logical flow for the purification of the target compound via column chromatography.

Structural and Purity Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete analytical picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show distinct regions. The aromatic region (typically δ 7.5-8.8 ppm) will display a complex set of multiplets corresponding to the 11 protons on the triphenylene core. The upfield region will feature a sharp, intense singlet at approximately δ 1.3-1.4 ppm, integrating to 12 protons, which is characteristic of the four equivalent methyl groups of the pinacol ester.[10][11]

-

¹³C NMR: The carbon spectrum will show a series of signals in the aromatic region (δ 120-140 ppm) for the triphenylene carbons. A key signal around δ 83-84 ppm corresponds to the quaternary carbons of the pinacol group attached to oxygen.[10][11] The carbon atom directly bonded to boron is often broadened or not observed due to quadrupolar relaxation.

-

¹¹B NMR: Boron-11 NMR provides unambiguous confirmation of the boronic ester. A single, broad signal is expected in the range of δ 30-35 ppm, which is characteristic for a tricoordinate boronic acid pinacol ester.[12]

| Data Type | Expected Observation | Significance |

| ¹H NMR | Singlet, 12H, ~δ 1.3-1.4 ppm | Confirms presence of the pinacol group. |

| Multiplets, 11H, ~δ 7.5-8.8 ppm | Confirms the aromatic triphenylene core. | |

| ¹³C NMR | Signal, ~δ 83-84 ppm | Quaternary carbons of the pinacol group. |

| ¹¹B NMR | Broad Singlet, ~δ 30-35 ppm | Unambiguously identifies the boronic ester. |

| HRMS (ESI+) | [M+H]⁺ or [M+Na]⁺ | Confirms the exact molecular weight and formula. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is used to determine the exact molecular weight, thereby confirming the elemental composition. The observed mass should match the calculated mass for the molecular formula C₂₄H₂₃BO₂ to within a few parts per million (ppm).

Storage and Handling

To ensure the integrity of the compound, proper storage is crucial. Triphenylene boronic acid pinacol ester should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. Refrigeration is recommended for long-term storage to minimize potential degradation. Avoid exposure to moisture and acidic or basic conditions, which can catalyze hydrolysis to the free boronic acid.[7]

Conclusion and Outlook

Triphenylene boronic acid pinacol ester is a highly valuable and versatile intermediate in organic and materials chemistry. The synthetic route via Miyaura borylation of 2-bromotriphenylene offers a reliable and scalable method for its preparation. Proper purification and handling are critical to maintaining its integrity due to its susceptibility to hydrolysis. Armed with this building block, researchers can employ powerful cross-coupling methodologies like the Suzuki-Miyaura reaction to construct novel π-extended materials for advanced electronic applications, develop new discotic liquid crystals, and synthesize complex molecular targets in the field of drug discovery.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. ddd.uab.cat [ddd.uab.cat]

- 4. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

solubility of 4,4,5,5-tetramethyl-2-(triphenylen-2-yl)-1,3,2-dioxaborolane in organic solvents

An In-depth Technical Guide to the Solubility of 4,4,5,5-tetramethyl-2-(triphenylen-2-yl)-1,3,2-dioxaborolane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a pivotal intermediate in the fields of organic electronics and drug discovery. Recognizing the limited availability of quantitative solubility data in existing literature, this document delivers a foundational understanding of the molecular factors governing its solubility. Furthermore, a detailed, field-proven experimental protocol for determining solubility in various organic solvents is presented, empowering researchers to generate reliable and reproducible data. This guide is intended for chemists, materials scientists, and pharmaceutical development professionals who utilize triphenylene-based boronic esters in their research and development endeavors.

Introduction: The Significance of this compound

This compound, also known as triphenylene-2-boronic acid pinacol ester, is a sophisticated organic molecule that has garnered considerable interest in advanced materials and medicinal chemistry.[1][2] Its rigid, planar, and π-conjugated triphenylene core imparts unique photophysical and electronic properties, making it a valuable building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic semiconductors.[3][4][5][6] The triphenylene moiety's propensity for self-assembly into ordered columnar structures is particularly advantageous for charge transport.[3][7]

In the realm of drug discovery, boronic acids and their pinacol esters are recognized as crucial intermediates.[8][9][10] The pinacol ester group enhances the stability and handling of the corresponding boronic acid, making it a versatile reagent in cross-coupling reactions like the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for creating complex molecular architectures.[6][11]

A fundamental yet often overlooked parameter in the application of this compound is its solubility in organic solvents. Solubility dictates the choice of reaction conditions, purification methods (such as recrystallization and chromatography), and the processability of the final materials. Understanding and quantifying the solubility of this compound is therefore a critical step in optimizing its use in any application.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[12] For this compound, the key structural features influencing its solubility are:

-

The Triphenylene Core: This large, nonpolar, and aromatic system dominates the molecule's character. It will exhibit strong π-π stacking interactions with other triphenylene molecules and favorable van der Waals interactions with nonpolar, aromatic solvents.

-

The Dioxaborolane (Pinacol Ester) Group: This portion of the molecule introduces a degree of polarity due to the presence of oxygen and boron atoms. While the boronic ester is generally less polar than the free boronic acid, it can still participate in dipole-dipole interactions.[13][14]

Based on these features, we can predict general solubility trends:

-

High Solubility: Expected in aromatic solvents (e.g., toluene, xylenes, chlorobenzene) and some chlorinated solvents (e.g., dichloromethane, chloroform) that can effectively solvate the large aromatic core.

-

Moderate Solubility: Likely in moderately polar aprotic solvents such as tetrahydrofuran (THF), ethyl acetate, and acetone, where a balance of interactions with both the aromatic and ester parts of the molecule can be achieved.

-

Low Solubility: Anticipated in highly polar protic solvents (e.g., water, methanol, ethanol) and very nonpolar aliphatic solvents (e.g., hexane, cyclohexane). The former cannot effectively solvate the large nonpolar core, while the latter lack the polarity to interact favorably with the dioxaborolane group.

The following diagram illustrates the key molecular interactions that influence the solubility of the target compound.

Caption: Molecular interactions governing solubility.

Experimental Protocol for Solubility Determination

The following protocol describes a robust method for determining the solubility of this compound in various organic solvents at a specified temperature. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of the compound (e.g., 20-30 mg) into a vial. The key is to have undissolved solid remaining after equilibration.

-

Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for at least 24 hours to ensure a saturated solution is formed. Longer times may be necessary and should be validated.

-

-

Sample Collection and Dilution:

-

After equilibration, allow the vial to stand undisturbed in the thermostat for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 0.5 mL) using a pipette.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed vial to remove any suspended solid particles.

-

Accurately weigh the filtered solution to determine its density if needed, or proceed with volumetric dilution.

-

Quantitatively transfer the filtered aliquot to a volumetric flask (e.g., 50 mL) and dilute to the mark with the same solvent. This dilution factor is crucial for the final calculation.

-

-

Quantification of the Solute:

-

Analyze the diluted solution using a pre-calibrated analytical method (HPLC or UV-Vis).

-

For HPLC: Inject the diluted sample and determine the concentration by comparing the peak area to a calibration curve prepared with known concentrations of the compound.

-

For UV-Vis: Measure the absorbance at the λmax of the compound and calculate the concentration using a calibration curve (Beer-Lambert Law).

-

-

Calculation of Solubility:

-

Calculate the concentration of the diluted sample from the calibration curve.

-

Use the dilution factor to determine the concentration of the original saturated solution.

-

Solubility (mg/mL) = Concentration of saturated solution (mg/mL)

-

The following diagram outlines the experimental workflow for determining solubility.

Caption: Workflow for solubility determination.

Anticipated Solubility Data (Qualitative)

While quantitative data is pending experimental determination, a qualitative solubility profile can be anticipated. This table serves as a guideline for solvent selection in various applications.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aromatic | Toluene, Xylene | High | Favorable π-π interactions with the triphenylene core. |

| Chlorinated | Dichloromethane, Chloroform | High to Moderate | Good solvation of the large organic structure. |

| Ethers | Tetrahydrofuran (THF) | Moderate | Balances polarity for the ester and nonpolar character for the aromatic core. |

| Ketones | Acetone | Moderate to Low | Similar to ethers, but higher polarity may reduce solubility. |

| Alcohols | Methanol, Ethanol | Low | Strong hydrogen bonding of the solvent prefers self-association over solvating the nonpolar solute. |

| Aliphatic | Hexane, Heptane | Very Low | Insufficient polarity to interact with the dioxaborolane group. |

| Highly Polar Aprotic | DMF, DMSO | Moderate to Low | High polarity may not be optimal for the large nonpolar part of the molecule. |

Conclusion

This compound is a compound of significant interest due to its unique structural and electronic properties. Its solubility is a critical parameter for its effective use in synthesis and materials science. This guide has provided a theoretical basis for understanding its solubility behavior and a detailed experimental protocol for its quantitative determination. By following the outlined procedures, researchers can generate the necessary data to optimize their experimental conditions, leading to improved outcomes in their respective fields.

References

- 1. This compound | 890042-13-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | 890042-13-4 | Benchchem [benchchem.com]

- 3. Triphenylene - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. ddd.uab.cat [ddd.uab.cat]

- 8. nbinno.com [nbinno.com]

- 9. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.ws [chem.ws]

- 13. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(triphenylen-2-yl)-1,3,2-dioxaborolane (CAS 890042-13-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4,4,5,5-tetramethyl-2-(triphenylen-2-yl)-1,3,2-dioxaborolane (CAS 890042-13-4). While this compound is a key intermediate in materials science, particularly for organic light-emitting diodes (OLEDs), this guide is tailored to an audience in drug discovery and development. We will delve into its utility as a sophisticated building block in medicinal chemistry, enabled by its unique triphenylene core and its versatile boronic ester functionality for Suzuki-Miyaura cross-coupling reactions. This document will explore the untapped potential of the triphenylene scaffold in generating novel molecular architectures for therapeutic applications and provide detailed, actionable protocols for its synthesis and use.

Introduction: A Tale of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, certain molecules stand out for their versatility and enabling power. This compound is one such compound. At its heart lies the triphenylene moiety, a rigid, planar, and electron-rich polycyclic aromatic hydrocarbon (PAH) that offers a unique three-dimensional scaffold for molecular design.[1] Fused to this core is a pinacol boronic ester, a functional group that has revolutionized the formation of carbon-carbon bonds through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2]

While the immediate applications of this molecule have been in the realm of organic electronics due to the excellent electron transport properties of the triphenylene group, its potential in medicinal chemistry and drug discovery remains an intriguing and underexplored frontier.[3] The rigidity of the triphenylene core can be a desirable feature in drug design, helping to reduce the entropic penalty upon binding to a biological target. Furthermore, the ability to functionalize this core through the boronic ester handle opens up a vast chemical space for the synthesis of novel bioactive compounds.

This guide will serve as a definitive resource for researchers looking to leverage the unique properties of this compound in their synthetic endeavors, with a particular focus on its potential as a scaffold for new therapeutic agents.

Chemical Properties and Structural Elucidation

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 890042-13-4 | [4][5] |

| IUPAC Name | This compound | [4][5] |

| Synonyms | Triphenylen-2-ylboronic Acid Pinacol Ester, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene | [6] |

| Molecular Formula | C24H23BO2 | [4][5] |

| Molecular Weight | 354.25 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [1][6] |

| Melting Point | 174-178 °C | [6][7] |

| Purity | Typically >97% (by HPLC) | [6] |

| Solubility | Soluble in common organic solvents such as DMF, THF, and Chloroform. Insoluble in water. | |

| Storage | Store in a cool, dry, and dark place. Sensitive to moisture and strong oxidizing agents. | [8] |

Structural Representation

The chemical structure of this compound is depicted below:

Predicted Spectroscopic Characteristics

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for both the triphenylene core and the pinacol ester group.

-

Aromatic Region (δ 7.5-9.0 ppm): A complex multiplet pattern corresponding to the 11 protons of the triphenylene scaffold. The exact shifts and coupling constants will depend on the specific electronic environment of each proton.

-

Pinacol Ester Region (δ 1.3-1.5 ppm): A sharp singlet integrating to 12 protons, corresponding to the four equivalent methyl groups of the pinacol moiety.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework.

-

Aromatic Region (δ 120-150 ppm): Multiple signals corresponding to the 18 carbons of the triphenylene core. The carbon attached to the boron atom will likely appear as a broad signal due to quadrupolar relaxation.

-

Pinacol Ester Carbons (δ ~84 ppm and ~25 ppm): A signal around 84 ppm for the two quaternary carbons of the dioxaborolane ring and a signal around 25 ppm for the four methyl carbons.

-

-

Mass Spectrometry (MS): In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the exact mass of C24H23BO2 (354.1842). The fragmentation pattern would likely involve the loss of the pinacol group or fragmentation of the triphenylene core.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction between a halogenated triphenylene and bis(pinacolato)diboron. A detailed experimental protocol based on a patented procedure is provided below.

Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

Materials:

-

2-Bromotriphenylene (1.0 eq)

-

Bis(pinacolato)diboron (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01 eq)

-

Potassium acetate (KOAc) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromotriphenylene, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous DMF to the flask via a syringe.

-

Heating: Heat the reaction mixture to 150°C and stir for 5 hours under the inert atmosphere.

-

Reaction Quenching: After cooling to room temperature, pour the reaction mixture into deionized water.

-

Filtration: Collect the resulting precipitate by vacuum filtration and wash with water.

-

Drying: Dry the crude product in a vacuum oven.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Applications in Synthetic Chemistry

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, predominantly through the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

The pinacol boronic ester moiety is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This allows for the facile introduction of the triphenylene scaffold onto a wide variety of aryl, heteroaryl, or vinyl halides and triflates.[2]

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

This reaction is a cornerstone of modern medicinal chemistry due to its mild reaction conditions, broad functional group tolerance, and high yields. By employing this methodology, medicinal chemists can readily incorporate the triphenylene core into lead compounds to explore structure-activity relationships.

Relevance to Drug Discovery: The Untapped Potential of the Triphenylene Scaffold

While this compound itself has no reported biological activity, the triphenylene scaffold it carries is of significant interest to medicinal chemists. Polycyclic aromatic hydrocarbons are present in a number of biologically active molecules, and the unique properties of the triphenylene core make it an attractive scaffold for the design of new therapeutic agents.

-

Rigid Scaffold: The planarity and rigidity of the triphenylene core can pre-organize appended functional groups in a defined three-dimensional space, which can lead to higher binding affinities with biological targets by reducing the entropic cost of binding.[1]

-

Lipophilicity: The hydrophobic nature of the triphenylene core can enhance membrane permeability, a crucial factor for oral bioavailability.

-

π-Stacking Interactions: The extended π-system of the triphenylene moiety can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan, histidine) in the active sites of proteins and enzymes.

Although the triphenylene scaffold is not as common in approved drugs as other aromatic systems, research has demonstrated that triphenylene derivatives can exhibit a range of biological activities, including:

-

Anticancer Activity: Some triphenylene derivatives have been investigated for their potential as anticancer agents, with mechanisms of action that include DNA intercalation and topoisomerase inhibition.

-

Antiviral Activity: The broad, flat surface of the triphenylene core makes it a candidate for disrupting protein-protein or protein-nucleic acid interactions that are critical for viral replication.

-

Enzyme Inhibition: The triphenylene scaffold can serve as a core for the development of inhibitors of various enzymes, where appended functional groups can be tailored to interact with specific residues in the active site.

The availability of this compound provides a straightforward entry point for medicinal chemists to synthesize libraries of novel triphenylene-containing compounds for screening against a wide array of biological targets.

Safety and Handling

As a professional in a research and development setting, it is imperative to handle all chemicals with appropriate safety precautions.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements: While specific toxicity data for this compound is not available, some boronic acids and their derivatives have been shown to be potential mutagens. It is prudent to handle this compound with care and avoid exposure. The GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) are associated with this compound by some suppliers.[8]

-

Incompatibility: Incompatible with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical intermediate. While its current applications are predominantly in materials science, its potential as a building block in drug discovery should not be overlooked. The unique structural and electronic properties of the triphenylene core, combined with the synthetic accessibility provided by the boronic ester functionality, make this compound an attractive starting point for the exploration of new chemical space in medicinal chemistry.

Future research in this area could focus on the systematic synthesis and biological evaluation of libraries of triphenylene derivatives. By leveraging the power of the Suzuki-Miyaura cross-coupling reaction, researchers can readily access a diverse range of novel compounds and screen them for activity against various diseases. The insights gained from such studies could pave the way for the development of a new class of therapeutics based on the triphenylene scaffold.

References

- 1. reddit.com [reddit.com]

- 2. 4,4,5,5-Tetramethyl[1,3,2]dioxaborolane | C6H13BO2 | CID 2734768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. youtube.com [youtube.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 890042-13-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

exploring novel triphenylene-based materials for organic electronics

An In-depth Technical Guide to Novel Triphenylene-Based Materials for Organic Electronics

Foreword: The Unique Promise of the Triphenylene Core

In the landscape of organic electronics, the search for molecular scaffolds that combine robust thermal and electrochemical stability with tunable, high-performance electronic properties is paramount. Among the pantheon of polycyclic aromatic hydrocarbons, triphenylene (TP) has emerged as a uniquely compelling building block.[1][2] Its structure—a planar, disc-shaped aromatic core—is predisposed to one-dimensional self-assembly through π-π stacking. This intrinsic ability to form ordered columnar structures provides a natural, highly efficient pathway for charge transport, making triphenylene derivatives exceptional candidates for a new generation of organic semiconductors.

Unlike linear acenes, the triphenylene core offers superior stability and a rich, versatile chemistry. Over the last three decades, more than a thousand triphenylene derivatives have been synthesized and studied, leading to significant breakthroughs in materials science.[3] These materials have already seen commercial success in optical compensation films for liquid crystal displays (LCDs) and hold immense potential for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[2][3]

This guide, intended for researchers and materials scientists, moves beyond a simple survey of compounds. It serves as a deep dive into the core principles of designing, synthesizing, and implementing novel triphenylene-based materials. We will explore the causal relationships between molecular architecture and electronic function, detail field-proven experimental protocols, and provide a forward-looking perspective on the challenges and opportunities that lie ahead.

Part 1: The Molecular Architect's Toolbox: Synthesizing the Triphenylene Core

The properties of a triphenylene-based material are defined by its synthesis. The choice of synthetic route is not merely a matter of convenience; it dictates the purity, scalability, and, most importantly, the types of functional groups that can be installed on the aromatic core. Control over the final molecular structure is crucial for tuning the material's performance in a device.[1][4]

Causality in Synthetic Strategy Selection

The primary challenge in triphenylene synthesis is the controlled formation of the polycyclic aromatic core, often functionalized with six or more peripheral side chains. These chains are critical for ensuring solubility and promoting the desired liquid crystalline self-assembly.

-

For Electron-Rich Systems (Oxidative Cyclization): The classic and most common approach for triphenylenes bearing electron-donating groups (like alkoxy or alkylthio chains) is the oxidative cyclization of a substituted benzene precursor. Reagents like Iron(III) chloride (FeCl₃) are effective. This method is powerful for creating the ubiquitous hexasubstituted, electron-rich triphenylenes that are excellent hole-transport materials.

-

For Asymmetric and Complex Systems (Cross-Coupling & Cyclization): To create less symmetrical or more complex architectures, a multi-step approach involving modern cross-coupling is preferred. Suzuki or Stille couplings can be used to first assemble a terphenyl intermediate, which is then subjected to oxidative cyclization.[5] This provides greater control over the placement of different functional groups.

-

For Electron-Deficient Systems (Yamamoto Coupling): Synthesizing triphenylenes with electron-withdrawing groups is challenging with traditional oxidative methods. A concise and efficient alternative is the nickel-mediated Yamamoto coupling of o-dibromoarenes.[6] This strategy opens the door to creating electron-deficient triphenylenes, which are sought after as potential n-type (electron-transporting) materials.[6]

-

For Fluorinated Systems (PCDHF): The introduction of fluorine atoms can profoundly alter electronic properties and molecular packing. A specialized method, photocyclodehydrofluorination (PCDHF), coupled with nucleophilic aromatic substitution (SNAr), provides a versatile route to materials with carefully controlled fluorine content.[7]

Diagram: Key Synthetic Pathways to Triphenylene Derivatives

Caption: Synthetic routes determine the electronic nature of the final triphenylene material.

Part 2: Engineering Functionality: Structure-Property Relationships

The defining characteristic of triphenylene-based materials is the direct and predictable link between their molecular structure and their bulk electronic and physical properties. By rationally modifying the core and its peripheral substituents, one can precisely tune the material for a specific application.

The Role of Peripheral Chains: Inducing Liquid Crystallinity

The flat triphenylene cores have a strong tendency to aggregate via π-π stacking. While essential for charge transport, uncontrolled aggregation leads to insoluble, unprocessable materials. The introduction of six flexible alkyl or alkoxy side chains is the key to controlling this self-assembly.

-

Solubility and Processability: The chains render the molecules soluble in common organic solvents, enabling solution-based device fabrication techniques like spin-coating and printing.[8][9]

-

Inducing Mesophases: The chains act as a "lubricant," allowing the rigid cores to self-organize into highly ordered one-dimensional columns upon heating or solvent evaporation. This state, known as a discotic columnar liquid crystal (DLC) phase, is the ideal morphology for charge transport.[3][10] The length and nature of these chains determine the temperature range of the mesophase.[11]

The Electronic Core: Tuning Energy Levels and Charge Mobility

The charge transport characteristics are dictated by a subtle interplay between the intrinsic electronic properties of a single molecule (intramolecular) and the way molecules pack together in the solid state (intermolecular).[12]

-

Intramolecular Reorganization Energy: This is the energy required for a molecule's geometry to relax after it accepts or loses an electron. A lower reorganization energy facilitates faster charge hopping between molecules. Replacing alkoxy (-OR) side chains with alkylthio (-SR) chains has been shown to lower this energy, contributing to higher charge mobilities.[12]

-

Intermolecular Transfer Integral: This term quantifies the electronic coupling between adjacent molecules in a stack. It is highly sensitive to the distance and relative orientation (e.g., twisting, sliding) of the molecules.[10][12] A larger transfer integral leads to higher mobility. The columnar packing in DLC phases maximizes this overlap.

-

HOMO/LUMO Engineering: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine a material's suitability for a given device architecture (e.g., as a hole-transport layer or an electron-transport layer).

-

Electron-donating groups (e.g., alkoxy) raise the HOMO level, making it easier to remove an electron (p-type/hole transport).

-

Electron-withdrawing groups (e.g., esters, fluorine) lower both the HOMO and LUMO levels, making it easier to inject an electron (n-type/electron transport).[11]

-

Heteroatom Doping: Replacing C-H units in the aromatic core with nitrogen or boron atoms can also profoundly influence the frontier orbital energies and enhance charge transport properties.[10]

-

Table: Structure-Property Data for Representative Triphenylene Derivatives

| Derivative Class | Key Structural Feature | Typical Phase | Mobility (μ) Range (cm²/V·s) | Primary Application | References |

| Hexaalkoxy-TP | Six -OR chains | Columnar Liquid Crystal | 10⁻⁴ to 10⁻² (hole) | OFETs, Hole Transport Layers (HTLs) | [13] |

| Hexaalkylthio-TP | Six -SR chains | Crystalline / LC | 10⁻² to > 10⁻¹ (hole) | High-Performance OFETs | [12] |

| Tetraester-TP | Four -COOR groups | Columnar Liquid Crystal | (Predicted high) | Processable n-type materials | [11] |

| Fluorinated-TP | Fluorine on core/chains | Columnar Liquid Crystal | 10⁻³ to 10⁻² (hole) | Stable OFETs, OLEDs | [7] |

| TP-Perylene Dyads | Donor-Acceptor Structure | Columnar Liquid Crystal | 10⁻³ (hole and electron) | Ambipolar OFETs, OPVs | [14] |

Diagram: Tuning Material Properties via Molecular Design

Caption: Rational modification of the triphenylene core and periphery tunes key material properties.

Part 3: From Molecule to Machine: Device Fabrication & Performance

The ultimate validation of a novel material lies in its performance within an electronic device. The excellent processability and self-assembling nature of triphenylene derivatives make them highly compatible with standard fabrication techniques.

Protocol 1: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)

This protocol describes the fabrication of a bottom-gate, top-contact OFET, a standard architecture for evaluating new semiconductor materials.

Self-Validation: The integrity of this protocol is validated by consistent device performance metrics (mobility, On/Off ratio) across a batch of devices and comparison with literature values for similar materials. The quality of each step (e.g., substrate cleanliness, film uniformity) directly impacts the final, measurable outcome.

Methodology:

-

Substrate Preparation:

-

Begin with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer. The wafer acts as the gate electrode, and the SiO₂ as the gate dielectric.

-

Clean the substrate by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrate under a stream of dry nitrogen and bake at 120°C for 20 minutes to remove residual moisture.

-

Rationale: A pristine dielectric surface is critical to minimize charge trapping and ensure a good semiconductor-dielectric interface.

-

-

Dielectric Surface Treatment:

-

Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion.

-

Rationale: The OTS layer renders the hydrophilic SiO₂ surface hydrophobic, promoting better molecular ordering of the triphenylene semiconductor and reducing charge traps.

-

-

Semiconductor Deposition:

-

Prepare a solution of the triphenylene derivative (e.g., 5 mg/mL) in a suitable solvent like toluene or chlorobenzene.

-

Deposit the solution onto the OTS-treated substrate via spin-coating (e.g., 2000 rpm for 60 seconds).

-

Anneal the film by heating it to a temperature within its discotic liquid crystal phase (e.g., 120°C) for 20-30 minutes, then cool slowly to room temperature.

-

Rationale: Annealing within the mesophase allows the molecules to self-organize into highly ordered columnar structures, which is essential for achieving high charge carrier mobility.

-

-

Electrode Deposition:

-

Using a shadow mask, thermally evaporate 50 nm of gold (Au) to define the source and drain electrodes. Typical channel lengths are 20-100 µm and widths are 1-2 mm.

-

Rationale: Gold is chosen for its high work function, which provides an efficient (ohmic) contact for injecting holes into the HOMO of p-type triphenylene materials.

-

-

Characterization:

-

Measure the device performance using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

Extract key parameters like charge carrier mobility (from the saturation regime transfer curve) and the on/off current ratio.

-

Rationale: Characterization under inert conditions prevents degradation of the organic material by oxygen and moisture.

-

Diagram: OFET Fabrication and Characterization Workflow

Caption: A standardized workflow for fabricating and testing triphenylene-based OFETs.

Application in OLEDs and OPVs

-

Organic Light-Emitting Diodes (OLEDs): Triphenylene derivatives are valuable in OLEDs. They can be designed as highly efficient blue emitters, which are historically difficult to achieve.[15][16] Their rigid structure can lead to narrowband emissions, improving color purity.[16] Furthermore, their excellent hole-transport properties make them ideal for use in Hole-Transport Layers (HTLs), facilitating the efficient injection and transport of positive charges to the emissive layer.[17] A typical blue OLED might use a structure like: ITO / HTL / Triphenylene Emitter / Electron Transport Layer (ETL) / Cathode.[15]

-

Organic Photovoltaics (OPVs): In solar cells, triphenylenes can act as the electron-donor material in a bulk heterojunction (BHJ) with a fullerene or non-fullerene acceptor. Their ordered packing can facilitate efficient exciton dissociation and charge transport to the electrodes.[2] Donor-acceptor dyads, where a triphenylene unit is covalently linked to an acceptor like perylene, have shown promise for creating self-assembling, ambipolar materials with segregated donor and acceptor columns, which is an ideal morphology for charge separation and transport.[14]

Part 4: Challenges and Future Outlook

Despite significant progress, the full potential of triphenylene-based materials has yet to be realized. Several key challenges remain, which also represent exciting opportunities for future research.

-

Development of n-Type Materials: The vast majority of high-performance triphenylene semiconductors are p-type (hole-transporting). The development of stable, high-mobility n-type (electron-transporting) analogues is a major goal. This requires the synthesis of cores with strong electron-withdrawing groups, a non-trivial synthetic challenge.[6] Success here would enable complementary logic circuits and more efficient OPVs.

-

Scalability and Green Synthesis: Many current synthetic routes involve multi-step processes and use hazardous reagents or solvents. Developing more scalable, cost-effective, and environmentally benign synthetic methods is crucial for commercial viability.[9][18]

-

Controlling Morphology: While triphenylenes self-assemble beautifully, achieving large-area, perfectly aligned columnar domains remains a challenge. Grain boundaries between crystalline domains can impede charge transport.[19] Advanced deposition techniques and a deeper understanding of the crystallization process are needed.

-

Novel Architectures: Moving beyond simple monomeric discs, researchers are exploring triphenylene-based dimers, trimers, and polymers.[20] These larger structures can exhibit unique mesomorphic and electronic properties.[20] Additionally, incorporating triphenylene units into 2D Metal-Organic Frameworks (MOFs) has created materials with exceptionally high conductivity and applications in sensing and electrochromics.[21][22][23]

The future of triphenylene research lies in the rational, predictive design of new molecular structures. By combining sophisticated synthesis with advanced characterization and theoretical modeling, the scientific community can unlock the next generation of high-performance materials that will drive the future of organic electronics.

References

- 1. ddd.uab.cat [ddd.uab.cat]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and electronic characterization of triphenylene-based materials - Dipòsit Digital de Documents de la UAB [ddd.uab.cat]

- 5. tandfonline.com [tandfonline.com]

- 6. Triphenylene: Synthesis, Supramolecular Assembly, and Electrochemical Applications_Chemicalbook [chemicalbook.com]

- 7. Fluorinated triphenylenes and a path to short tailed discotic liquid crystals: synthesis, structure and transport properties - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. High Performance Organic Electronics Processing with Green Solvents [escholarship.org]

- 10. Enhancing Charge Transport Using Boron and Nitrogen Substitutions into Triphenylene-Based Discotic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Optoelectronic properties of ambipolar transport triphenylene-perylene donor–acceptor discotic liquid crystals - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Fabrication of Blue Organic Light-Emitting Diodes Based on Indeno-Phenanthrene/Triphenylene Amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Triphenylene-Based Emitters with Hybridized Local and Charge-Transfer Characteristics for Efficient Nondoped Blue OLEDs with a Narrowband Emission and a Small Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Facile synthesis of triphenylenes and triphenylene/phenanthrene fused heteroaromatics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Stanford-led research helps overcome barrier for organic electronics | Welcome to Bio-X [biox.stanford.edu]

- 20. Triphenylene trimeric discotic liquid crystals: synthesis, columnar mesophase and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Employing Triphenylene-based, Layered, Conductive Metal–Organic Framework Materials as Electrochemical Sensors for Nitric Oxide in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Potential Applications of Triphenylene Boronic Esters in Materials Science

Introduction: The Convergence of Rigidity and Reactivity

In the quest for novel materials with tailored functionalities, the molecular architect's toolbox is ever-expanding. Among the rising stars are triphenylene boronic esters, a class of compounds that elegantly marries the rigid, discotic, and electronically active nature of the triphenylene core with the versatile and dynamic reactivity of the boronic ester group. Triphenylene, a polycyclic aromatic hydrocarbon, is renowned for its exceptional thermal stability, inherent charge transport capabilities, and propensity to self-assemble into columnar liquid crystalline phases.[1][2] When functionalized with a boronic ester, this robust scaffold is transformed into a powerful building block for a myriad of applications, from vibrant organic light-emitting diodes (OLEDs) to intelligent self-healing polymers and sensitive chemical sensors.[1][3][4] The pinacol ester form is particularly favored due to its enhanced stability and ease of handling compared to the free boronic acid, ensuring reproducibility in synthetic protocols.[1]

This guide provides an in-depth exploration of the synthesis, properties, and transformative potential of triphenylene boronic esters in materials science. It is intended for researchers and professionals in chemistry, materials science, and drug development, offering both foundational knowledge and practical insights into the application of these remarkable molecules.

I. Synthesis of Triphenylene Boronic Esters: A Modern Approach

The construction of the triphenylene framework functionalized with boronic esters can be efficiently achieved through modern organometallic chemistry. A notable method involves the palladium-catalyzed trimerization of 2-bromophenylboronic esters, which serve as benzyne precursors.[5] This approach is advantageous as it builds the triphenylene core and incorporates the boronic ester functionality in a convergent manner.

The causality behind this choice of synthetic strategy lies in its efficiency and modularity. By starting with substituted 2-bromophenylboronic esters, one can introduce a variety of functional groups onto the final triphenylene structure, allowing for the fine-tuning of its electronic and physical properties. The use of a palladium catalyst is crucial for facilitating the formation of the metal-bound aryne intermediates that undergo the key trimerization step.[5]

Experimental Protocol: Palladium-Catalyzed Synthesis of a Triphenylene Boronic Ester Derivative

This protocol describes a general procedure for the synthesis of a triphenylene derivative from a 2-bromophenylboronic ester.

Step 1: Synthesis of the 2-Bromophenylboronic Pinacol Ester Precursor

-

In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve the corresponding 2-bromo-1-iodobenzene in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium dropwise and stir for 30 minutes to perform a lithium-halogen exchange.

-

Add trimethyl borate and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with aqueous HCl and extract the product with an organic solvent.

-

Esterify the resulting boronic acid by refluxing with pinacol in toluene with the removal of water to yield the 2-bromophenylboronic pinacol ester.[5]

Step 2: Palladium-Catalyzed Trimerization

-

In a Schlenk tube, combine the 2-bromophenylboronic pinacol ester (1.0 mmol), Pd(dba)2 (5 mol%), triphenylphosphine (10 mol%), and potassium tert-butoxide (2.0 equiv).

-

Add anhydrous toluene as the solvent.

-

Degas the mixture and place it in a preheated oil bath at 100 °C.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

-

Purify the crude product by column chromatography on silica gel to obtain the desired triphenylene boronic ester.[5]

Caption: Workflow for the synthesis of triphenylene boronic esters.

II. Physicochemical Properties: A Foundation for Functionality

The unique combination of the triphenylene core and the boronic ester group gives rise to a set of physicochemical properties that are highly attractive for materials science applications.

Electronic and Photophysical Properties

Triphenylene derivatives are known for their deep-blue fluorescence, a desirable characteristic for OLED applications. The extended π-conjugation of the triphenylene core leads to strong absorption in the UV region and emission in the blue part of the visible spectrum. The electronic properties can be further tuned by the introduction of electron-donating or electron-withdrawing groups on the periphery of the triphenylene system.

| Compound Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| Substituted Triphenylene | ~350 | ~400-450 | 0.1 - 0.2 |

| BN-benzo[b]triphenylene | Varies | Varies | Up to 0.78 (in solution) |

Note: Data is representative and can vary significantly with substitution and environment.[6][7]

Charge Transport Properties

The disc-like shape of triphenylene molecules promotes π-π stacking, which facilitates intermolecular charge hopping. This makes them excellent candidates for charge transport materials in organic electronic devices. The charge carrier mobility in triphenylene derivatives can be on the order of 10⁻³ to 10⁻¹ cm² V⁻¹ s⁻¹, particularly in their liquid crystalline phases where the columnar ordering enhances charge transport along the stacks.[8] The introduction of boronic ester groups can influence the packing and electronic properties, thus modulating the charge transport characteristics.

Liquid Crystalline Properties

Many triphenylene derivatives, especially those with six flexible side chains, exhibit discotic liquid crystalline behavior.[2][9] They self-assemble into columns, creating one-dimensional pathways for charge or energy transport. This property is highly valuable for creating ordered thin films for electronic applications. The nature of the ester group and other substituents can influence the stability and type of the mesophase formed.[9]

III. Applications in Materials Science

The versatile properties of triphenylene boronic esters open up a wide range of potential applications in advanced materials.

Organic Light-Emitting Diodes (OLEDs)

Triphenylene boronic esters are excellent building blocks for materials used in OLEDs, particularly as blue emitters or as components of host and charge transport layers.[10] Their high thermal stability ensures device longevity, while their electronic properties can be tuned to achieve high efficiency and color purity. The boronic ester group is primarily a synthetic handle, allowing for the easy incorporation of the triphenylene unit into larger conjugated systems via Suzuki-Miyaura cross-coupling reactions.[1]

Experimental Protocol: Fabrication of a Simple OLED Device

This protocol outlines a general procedure for the fabrication of a multilayer OLED using a triphenylene-based emissive material.

-

Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone to improve the work function of the ITO.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a solution of a suitable HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal to remove the solvent.

-

Hole Transport Layer (HTL) Deposition: In a high-vacuum thermal evaporator, deposit a layer of a standard HTL material (e.g., TAPC).

-

Emissive Layer (EML) Deposition: Co-evaporate the triphenylene-based emitter with a host material onto the HTL. The triphenylene derivative can be synthesized via Suzuki coupling of a triphenylene boronic ester with a suitable aryl halide.

-

Electron Transport Layer (ETL) and Cathode Deposition: Sequentially deposit an ETL (e.g., TPBi), an electron injection layer (e.g., LiF), and a metal cathode (e.g., Al) without breaking the vacuum.

-

Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy in a glovebox to protect it from atmospheric moisture and oxygen.

Caption: Workflow for the fabrication of a simple OLED device.

Chemical Sensors

The boronic ester group is known for its ability to reversibly bind with diols, making it an excellent recognition motif for sugars and other diol-containing molecules.[11][12] By combining this functionality with the fluorescent triphenylene core, highly sensitive fluorescent chemosensors can be designed. The binding of an analyte to the boronic acid can modulate the electronic properties of the triphenylene, leading to a change in its fluorescence intensity or wavelength. For instance, a polymeric hydroxytriphenylene derivative has been shown to be an effective fluorescent sensor for boron in water.[4]

Sensing Mechanism: Analyte Binding and Signal Transduction

The sensing mechanism typically involves the interaction of the analyte with the boronic acid/ester group, which perturbs the photophysical properties of the triphenylene fluorophore. This can occur through several mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or changes in the intramolecular charge transfer (ICT) character of the molecule upon analyte binding.[12]

Caption: General mechanism for a triphenylene boronic ester-based sensor.

Self-Healing Materials

The dynamic covalent nature of boronic ester bonds makes them ideal for the design of self-healing polymers.[3] These bonds can break and reform under certain conditions (e.g., in the presence of water or at elevated temperatures), allowing a damaged polymer network to repair itself. By incorporating the rigid and thermally stable triphenylene unit into a polymer backbone crosslinked with dynamic boronic ester linkages, it is possible to create self-healing materials with enhanced mechanical strength and thermal resistance.

Conceptual Workflow: Preparation of a Self-Healing Triphenylene-Containing Polymer

-

Monomer Synthesis: Synthesize a triphenylene monomer with two or more polymerizable groups (e.g., acrylates) and another monomer containing a diol functionality.

-

Polymerization: Co-polymerize the two monomers to form a linear polymer with pendant diol groups.

-

Crosslinker Synthesis: Synthesize a molecule containing two or more boronic acid/ester groups.

-

Network Formation: Mix the diol-containing polymer with the boronic acid/ester crosslinker to form a dynamic covalent network through boronic ester bond formation. The resulting material will have self-healing properties due to the reversible nature of these crosslinks.

Caption: Conceptual workflow for preparing a self-healing polymer.

IV. Key Synthetic Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is arguably the most important reaction for the application of triphenylene boronic esters in materials science.[1][13] It allows for the formation of C-C bonds between the triphenylene unit and other aromatic systems, enabling the construction of complex conjugated molecules for OLEDs and other electronic applications.

Experimental Protocol: A General Suzuki-Miyaura Cross-Coupling

-

To a Schlenk flask, add the triphenylene boronic ester (1.0 equiv), the aryl halide (1.0-1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, add water, and extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

V. Conclusion and Future Outlook

Triphenylene boronic esters stand at the forefront of modern materials science, offering a unique blend of properties that make them highly valuable for a range of applications. Their robust synthesis, tunable electronic characteristics, and ability to participate in dynamic covalent chemistry position them as key building blocks for the next generation of OLEDs, chemical sensors, and self-healing materials. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-property relationships will undoubtedly unlock even more exciting applications for this versatile class of molecules. As we move towards a future of smarter, more efficient, and sustainable materials, triphenylene boronic esters are poised to play a significant role in shaping the technological landscape.

References